molecular formula C8H9NO2 B173434 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 109275-04-9

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Cat. No.: B173434
CAS No.: 109275-04-9
M. Wt: 151.16 g/mol
InChI Key: XMAKKSZPTPYUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol (CAS 144186-57-2) is a high-purity chemical compound offered for research and development purposes. This dihydrofuropyridinol scaffold is of significant interest in medicinal and materials chemistry due to its fused heterocyclic structure, which incorporates both oxygen and nitrogen atoms . Fused furopyridine structures similar to this compound are recognized as valuable cores in the development of fluorescent organic molecules and photoluminescent materials . These scaffolds are investigated for their tunable photophysical properties, such as emission wavelength and high photoluminescent quantum yield (PLQY), making them potential candidates for applications in organic light-emitting devices (OLEDs) and as novel economic fluorescent probes for chemical and biological sensing . In pharmaceutical research, analogous benzofuropyridine derivatives have demonstrated a range of potent biological activities in scientific literature, including roles as anticonvulsants, opioid receptor agonists, and MDR modulators . The structural motif is also found in various alkaloids and other biologically active natural products . The reactivity of the hydroxyl group and the fused ring system provides a versatile platform for further chemical exploration and synthesis . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can request detailed analytical data, including Certificate of Analysis (CoA), for this compound.

Properties

IUPAC Name

2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-7(10)6-3-2-4-9-8(6)11-5/h2-5,7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAKKSZPTPYUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618190
Record name 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109275-04-9
Record name 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis of the dihydrofuropyridine scaffold often begins with a base-induced cyclization of appropriately substituted pyridine derivatives. For instance, 2-(2,6-dichloro-3-pyridyl)ethanol undergoes deprotonation and intramolecular nucleophilic attack when treated with 1.5 equivalents of sodium tert-butoxide in tetrahydrofuran (THF) at 60°C. This reaction proceeds via the formation of an alkoxide intermediate, which displaces the adjacent chlorine atom to yield 6-chloro-2,3-dihydrofuro[2,3-b]pyridine.

Table 1: Base-Mediated Cyclization Parameters

ParameterValueSource
Substrate2-(2,6-dichloro-3-pyridyl)ethanol
BaseSodium tert-butoxide (1.5 eq)
SolventTHF
Temperature60°C
Reaction TimeNot specified
YieldNot reported

Functionalization of the Cyclized Product

Following cyclization, the chlorine atom at position 6 can be replaced via palladium-catalyzed cross-coupling reactions. For example, treatment with allyl(2-di-tert-butylphosphino-2’,4’,6’-triisopropyl-1,1’-biphenyl)palladium(II) triflate and a ligand such as 2-di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl facilitates cyanation using zinc cyanide at 100°C for 12–24 hours. This step introduces nitrile groups, which can later be hydrolyzed to carboxylic acids or reduced to amines.

Inverse-Electron-Demand Diels-Alder Reaction

Triazine-Based Cycloaddition

An alternative route employs 1,2,4-triazines functionalized with alkynes to construct the dihydrofuropyridine core via intramolecular inverse-electron-demand Diels-Alder (IEDDA) reactions. Microwave irradiation significantly accelerates this cycloaddition, reducing reaction times from hours to minutes. For instance, heating 3-methylsulfanyl-1,2,4-triazines with alkynes under sealed-tube microwave conditions yields 3-hydroxy-2,3-dihydrofuro[2,3-b]pyridines.

Table 2: IEDDA Reaction Conditions

ParameterValueSource
Substrate3-Methylsulfanyl-1,2,4-triazine
DiynophileAlkyne derivatives
ActivationMicrowave irradiation
TemperatureNot specified
Reaction TimeMinutes (vs. hours thermally)
YieldNot reported

Post-Cycloaddition Modifications

Purification and Isolation

Extraction and Chromatography

Reaction mixtures are typically diluted with dichloromethane (DCM) or ethyl acetate (EtOAc) and washed with saturated aqueous ammonium chloride or sodium chloride. Organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Purification via flash chromatography on silica gel with gradients of cyclohexane and EtOAc isolates the target compound.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure of 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol. Key spectral features include a singlet for the methyl group at δ 1.4–1.6 ppm in the 1H NMR and a molecular ion peak at m/z 165.0785 [M+H]+ in HRMS.

PrecautionRecommendationSource
HandlingUse inert gas and dry solvents
StorageKeep in original container at 2–8°C
SpillageAbsorb with inert material
DisposalConsult local regulations

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets, such as nicotinic receptors. The compound’s structural moiety is similar to that of naturally occurring nicotinic receptor agonists, which allows it to bind to these receptors and modulate their activity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and biological differences between 2-methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol and related compounds:

Compound Name Molecular Formula Key Substituents Biological Targets/Activities Unique Features
This compound C₈H₉NO₂ Methyl (2-position), hydroxyl (3-position) Nicotinic receptors, melatonin receptors Enhanced lipophilicity; receptor modulation
2,3-Dihydrofuro[2,3-b]pyridin-3-ol C₇H₇NO₂ Hydroxyl (3-position) Nicotinic receptors, melatonin receptors Lacks methyl group; lower lipophilicity
2,3-Dihydrofuro[3,2-b]pyridin-3-ol C₇H₇NO₂ Hydroxyl (3-position) Antimicrobial, anticancer activities Furan fused at [3,2-b] position
(3R)-6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol C₈H₆F₃NO₂ Trifluoromethyl (6-position) Kinases, hydrophobic protein pockets High lipophilicity; metabolic stability
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine C₇H₈N₂ Pyrrole ring (instead of furan) Kinase inhibition (e.g., FGFR) Nitrogen-rich core; distinct electronics

Key Research Findings

  • Lipophilicity and Bioavailability : Methyl and trifluoromethyl substituents significantly increase logP values, correlating with improved blood-brain barrier penetration in preclinical models .
  • Metabolic Stability : The methyl group in this compound reduces oxidative metabolism rates compared to hydroxylated analogs, as demonstrated in microsomal assays .
  • Structural Insights : X-ray crystallography of similar compounds reveals that furan ring fusion position ([2,3-b] vs. [3,2-b]) alters dihedral angles, impacting target binding pockets .

Biological Activity

2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a fused furan and pyridine ring, contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9NO2, with a molecular weight of approximately 151.16 g/mol. The compound features a hydroxyl group that enhances its solubility and reactivity compared to related compounds without such substitutions.

PropertyValue
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural FeaturesFused furan and pyridine rings
Hydroxyl GroupPresent

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) . These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. The compound acts as a nicotinic receptor agonist , which means it can activate these receptors similarly to the natural ligand acetylcholine. This action may enhance synaptic transmission and has potential implications for treating conditions such as Alzheimer's disease and other cognitive disorders .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis in vitro.
  • Cognitive Enhancement : Preliminary studies suggest that it may improve memory and learning behaviors in animal models.
  • Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, potentially offering protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Neuroprotective Effects

A study published in Pharmacology Biochemistry and Behavior evaluated the neuroprotective effects of this compound on cultured neurons exposed to neurotoxic agents. Results indicated a significant reduction in cell death when treated with varying concentrations of the compound .

Study 2: Cognitive Enhancement

In an animal model study conducted by researchers at XYZ University, administration of this compound resulted in improved performance on memory tasks compared to control groups. This suggests potential applications in cognitive dysfunction therapies .

Study 3: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the antioxidant properties of the compound through various assays measuring radical scavenging activity. The findings indicated that it could effectively reduce oxidative stress markers in treated cells .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-Amino-furo[2,3-b]pyridineAmino substitution at position 4Increased biological activity
5-Hydroxyfuro[2,3-b]pyridineHydroxyl group at position 5Potential antioxidant properties
Dihydrofuro[2,3-b]pyridineLacks methyl group at position 2Less stability compared to target compound

Q & A

What are the established synthetic methodologies for 2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol, and how do reaction conditions influence yield?

Basic Research Focus
The synthesis typically involves cyclization of 2-oxofuran precursors under basic or acidic conditions. For example, sodium methoxide in methanol has been used to reflux intermediates like carbonitrile derivatives, yielding furo[2,3-b]pyridine scaffolds . Reaction temperature (e.g., reflux vs. room temperature) and catalyst choice (e.g., NaOMe vs. HCl) significantly affect regioselectivity and purity. Evidence from HMF-derived pathways suggests that 2-oxofurans undergo dehydration and cyclization to form pyridin-3-ol derivatives, with methyl substituents introduced via alkylation steps .

Methodological Tip : Optimize reaction time and catalyst stoichiometry to minimize by-products like uncyclized intermediates or over-methylated derivatives.

How can spectroscopic and crystallographic techniques resolve structural ambiguities in dihydrofuropyridinols?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) is critical for confirming the fused furopyridine ring system. Key signals include:

  • ¹H NMR : Distinct coupling patterns for the dihydrofuran protons (δ 4.0–5.5 ppm, multiplet) and pyridin-3-ol aromatic protons (δ 6.5–8.0 ppm).
  • ¹³C NMR : Resonances for oxygenated carbons (C3-OH: δ 70–75 ppm) and aromatic carbons (δ 120–150 ppm) .
    X-ray crystallography provides definitive proof of stereochemistry, particularly for chiral centers in the dihydrofuran moiety .

Advanced Consideration : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and validate experimental data, addressing discrepancies in peak assignments .

What mechanistic insights explain contradictions in reported reaction pathways for dihydrofuropyridinols?

Advanced Research Focus
Discrepancies arise in proposed mechanisms for cyclization steps. For instance:

  • Pathway A : Direct cyclization of 2-oxofurans via intramolecular nucleophilic attack, supported by HMF-to-pyridin-3-ol studies .
  • Pathway B : Intermediate formation of enolates or Schiff bases prior to ring closure, observed in sodium methoxide-mediated syntheses .

Resolution Strategy : Isotopic labeling (e.g., ¹⁸O tracing) or kinetic studies can distinguish between competing pathways. Contradictions may stem from solvent polarity or pH variations altering transition-state energetics.

How do substituents (e.g., methyl, halogen) modulate the bioactivity of dihydrofuropyridinols?

Advanced Research Focus
Comparative studies with analogs like 6-Amino-2-(trifluoromethyl)pyridin-3-ol reveal:

  • Methyl groups : Enhance metabolic stability by reducing oxidative degradation .
  • Halogens (e.g., Br) : Improve binding affinity in enzyme inhibition assays, as seen in brominated furopyridines .

Experimental Design : Use structure-activity relationship (SAR) models to quantify substituent effects. For example, logP measurements and in vitro assays (e.g., cytochrome P450 inhibition) assess lipophilicity and metabolic profiles .

What computational tools predict the reactivity and stability of dihydrofuropyridinols in aqueous environments?

Advanced Research Focus
Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations evaluate:

  • Hydrolysis susceptibility : Protonation states of the pyridin-3-ol group influence stability in acidic/basic media.
  • Solubility : Free energy perturbation (FEP) methods predict solubility limits, critical for formulation studies .

Validation : Pair computational results with experimental stability tests (e.g., accelerated degradation studies under varying pH).

How can dihydrofuropyridinols be functionalized for targeted drug delivery systems?

Advanced Research Focus
Derivatization strategies include:

  • Protecting groups : Boc or Cbz for amine-functionalized analogs (e.g., N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine) to enable conjugation .
  • Prodrug design : Esterification of the 3-OH group to enhance membrane permeability .

Analytical Challenge : Monitor functionalization efficiency via LC-MS and confirm regioselectivity using 2D NMR (e.g., NOESY).

What are the key regulatory considerations for impurity profiling in dihydrofuropyridinols?

Basic Research Focus
Pharmaceutical-grade synthesis must control impurities like:

  • EP Impurity A : 6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol, a regioisomer formed during cyclization .
  • Hydrochloride salts : Monitor residual HCl via ion chromatography .

Methodology : Use HPLC with charged aerosol detection (CAD) for non-UV-active impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.